![molecular formula C10H8O3 B2736744 1-hydroxy-1H-indene-2-carboxylic acid CAS No. 28873-82-7](/img/structure/B2736744.png)
1-hydroxy-1H-indene-2-carboxylic acid
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Description
1-hydroxy-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C10H8O3 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .
Molecular Structure Analysis
The molecular structure of 1-hydroxy-1H-indene-2-carboxylic acid consists of a fused ring system with a carboxylic acid group and a hydroxy group . The compound has two hydrogen bond acceptors and one hydrogen bond donor .Physical And Chemical Properties Analysis
1-hydroxy-1H-indene-2-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 300.2±21.0 °C at 760 mmHg, and a flash point of 136.9±16.7 °C . It has a molar refractivity of 44.1±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 122.1±3.0 cm3 .Scientific Research Applications
Cancer Treatment:
- Indole derivatives exhibit promising anti-cancer activity. Researchers have explored their potential as therapeutic agents against cancer cells due to their ability to interfere with cell growth and proliferation .
1-Hydroxy-1H-Indene-2-Carboxylic Acid: Specific Applications
Now, let’s focus on the unique applications of 1-hydroxy-1H-indene-2-carboxylic acid:
Synthetic Intermediates:- 1-Hydroxy-1H-indene-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase. This property makes it a potential scaffold for developing integrase inhibitors .
- Some derivatives derived from 1-hydroxy-1H-indene-2-carboxylic acid have been investigated for their in vitro antitubercular activity . Further research could uncover novel treatments for tuberculosis.
- The compound exhibits bis-bidentate chelation with two Mg2+ ions, which could have implications in biological systems .
properties
IUPAC Name |
1-hydroxy-1H-indene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-5,9,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHVOGBNJHACNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(=CC2=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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